1-(4-Iodophenyl)-4-methylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDKRPSSEZGGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294594 | |
| Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125409-95-1 | |
| Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125409-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Strategies for Piperazine (B1678402) Derivatives
The construction of the piperazine scaffold and its subsequent derivatization can be achieved through a variety of synthetic routes. These methods are broadly applicable and can be tailored for the synthesis of specific target molecules like 1-(4-Iodophenyl)-4-methylpiperazine.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental and widely used method for the formation of C-N bonds in the synthesis of arylpiperazines. In a typical approach, a nucleophilic piperazine derivative attacks an electrophilic aryl halide. For the synthesis of the 1-(4-iodophenyl)piperazine (B1307758) core, this would involve the reaction of piperazine or N-methylpiperazine with a 1,4-dihaloarene, such as 1,4-diiodobenzene (B128391). The reactivity of the aryl halide is crucial, and often, electron-withdrawing groups on the aromatic ring can facilitate the reaction through nucleophilic aromatic substitution (SNAr). However, in the case of less activated aryl halides like 1,4-diiodobenzene, transition metal catalysis is often required to achieve efficient coupling.
Another application of nucleophilic substitution in this context is the N-alkylation of a pre-formed 1-(4-iodophenyl)piperazine. This reaction involves the use of an alkylating agent, such as methyl iodide, to introduce the methyl group onto the second nitrogen of the piperazine ring. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.
| Reactants | Product | Conditions | Yield | Reference |
| Piperazine, 1,4-Dichlorobenzene | 1-(4-Chlorophenyl)piperazine | Heat | - | researchgate.net |
| 1-(4-chlorophenyl)piperazine, Ethyl iodide | 1-(4-chlorophenyl)-4-ethylpiperazine | K2CO3, Acetone, Reflux | High | nih.gov |
Table 1: Examples of Nucleophilic Substitution in Piperazine Synthesis
Coupling Reactions, including Aryl Piperazine Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of arylpiperazines, offering milder reaction conditions and broader substrate scope compared to traditional methods.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. jetir.org This reaction is highly efficient for the formation of the C-N bond between an aryl group and a piperazine nitrogen. For the synthesis of this compound, this could involve the coupling of 1,4-diiodobenzene with N-methylpiperazine. jetir.org The reaction typically employs a palladium catalyst, such as Pd(OAc)2, in combination with a bulky, electron-rich phosphine (B1218219) ligand like XPhos, and a base such as sodium tert-butoxide (NaOtBu). researchgate.net Microwave irradiation can often accelerate these reactions, leading to good to excellent yields. researchgate.net
The Ullmann condensation is another important copper-catalyzed reaction for the formation of aryl-nitrogen bonds. organic-chemistry.org The classic Ullmann reaction involves the coupling of an aryl halide with an amine at elevated temperatures, often in the presence of a copper catalyst. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction utilize ligands and different copper sources to enable the reaction to proceed under milder conditions. For example, the coupling of aryl iodides with alkylamines can be achieved using copper(I) iodide (CuI) as a catalyst. organic-chemistry.org
| Coupling Reaction | Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |
| Buchwald-Hartwig | 2-Bromo-13α-estrone | Benzophenone imine | Pd(OAc)2, X-Phos, KOt-Bu, Microwave | 2-Amino-13α-estrone derivative | Good | researchgate.net |
| Ullmann Condensation | Bromaminic acid | Alkyl/Aryl amines | Elemental Copper, Phosphate buffer, MW | Amino-substituted anthraquinones | - | rsc.org |
| Buchwald-Hartwig | Aryl chlorides | Diamines | [Pd(cinnamyl)Cl]2, Mor-DalPhos | Monoaminated aryl chlorides | High | organic-chemistry.org |
Table 2: Examples of Coupling Reactions for Aryl Piperazine Synthesis
Multi-Step Synthesis via Intermediate Formation
The synthesis of this compound is often best achieved through a multi-step sequence. A common strategy involves the initial formation of a precursor, which is then further functionalized. For example, a multi-step synthesis could begin with the synthesis of 1-(4-aminophenyl)piperazine, which can then be converted to the corresponding iodo-derivative via a Sandmeyer-type reaction. Alternatively, a more direct approach involves the synthesis of 1-(4-iodophenyl)piperazine first, followed by N-methylation. This stepwise approach allows for better control over the regioselectivity and can facilitate purification of the intermediates. nih.govnih.gov The design of a multi-step synthesis often employs retrosynthetic analysis to identify key bond disconnections and suitable starting materials. nih.govgoogle.comrsc.org
A plausible multi-step synthesis of the target compound could be:
N-Arylation: Reaction of an excess of piperazine with 1,4-diiodobenzene under palladium or copper catalysis to form 1-(4-iodophenyl)piperazine. The use of excess piperazine helps to minimize the formation of the 1,4-bis(piperazinyl)benzene byproduct.
N-Methylation: The resulting 1-(4-iodophenyl)piperazine is then selectively methylated on the secondary amine using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
N-Alkylation Approaches to Piperazine Ring Formation
N-alkylation is a fundamental transformation in piperazine chemistry, allowing for the introduction of a wide variety of substituents on the nitrogen atoms. nih.gov In the context of this compound, N-alkylation is the key step to introduce the methyl group. This is typically achieved by reacting 1-(4-iodophenyl)piperazine with a methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, and formaldehyde (B43269) in the presence of a reducing agent (reductive amination). The choice of base and solvent is critical to ensure efficient and selective mono-alkylation, avoiding the formation of quaternary ammonium (B1175870) salts.
Another approach to the piperazine ring itself involves the cyclization of N-substituted diethanolamine (B148213) derivatives with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst. sigmaaldrich.com
| Precursor | Alkylating Agent/Method | Product | Conditions | Yield | Reference |
| 1-Arylpiperazine | Alkyl halide | 1-Aryl-4-alkylpiperazine | Basic conditions | High | nih.gov |
| N-Substituted diethanolamine | Ammonia/Primary amine | N-Alkyl-piperazine | H2, Metal-containing supported catalyst | - | sigmaaldrich.com |
| 1-(4-chlorophenyl)piperazine | Propyl bromide | 1-(4-chlorophenyl)-4-N-propylpiperazine | K2CO3, Acetone, Reflux | High | nih.gov |
Table 3: N-Alkylation and Piperazine Ring Formation Methods
Palladium-Mediated Carbonylative Insertions for Radiotracer Synthesis
Palladium-catalyzed carbonylative coupling reactions are valuable for introducing a carbonyl group into a molecule, often using carbon monoxide (CO) gas or a CO surrogate. organic-chemistry.org This methodology is particularly relevant for the synthesis of radiolabeled compounds, such as PET tracers, where rapid and efficient incorporation of a labeled carbonyl group is required. mdpi.com For instance, a palladium(I) dimer has been shown to be an excellent pre-catalyst for the aminocarbonylation of aryl halides to yield amides, a reaction that can be adapted for ¹¹C-radiolabelling. mdpi.com
In the context of this compound, a carbonylative insertion could be used to synthesize derivatives where a carbonyl group is attached to the phenyl ring. For example, the palladium-catalyzed carbonylation of this compound in the presence of an alcohol would yield the corresponding methyl ester. A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be tuned to optimize the yield and selectivity. nih.gov
| Aryl Halide | CO Source/Reagent | Catalyst System | Product Type | Reference |
| Aryl Iodides | CO, Amine | Palladium(I) dimer | Amide | mdpi.com |
| Aryl Iodides | TFBen, Iminoquinone | Palladium catalyst | Aryl p-amino benzoate | organic-chemistry.org |
| Aryl Iodides | CO2, Thiol | PdCl2, Carbazole-phosphine | Thioester | google.com |
Table 4: Palladium-Mediated Carbonylative Insertions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Linker Integration
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. jetir.orgresearchgate.net This reaction is widely used in medicinal chemistry and materials science for the conjugation of different molecular fragments. cphi-online.com The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. cphi-online.com
To utilize this chemistry with this compound, the molecule would first need to be functionalized with either an azide or an alkyne group. For example, the iodo-substituent could potentially be converted to an azide through nucleophilic substitution with sodium azide, or an alkyne group could be introduced via a Sonogashira coupling. The resulting functionalized piperazine derivative could then be "clicked" with a complementary alkyne or azide-containing molecule to create a larger, more complex structure with a triazole linker. This approach offers a modular and efficient way to synthesize a library of compounds based on the this compound scaffold.
| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Yield | Reference |
| Terminal Alkyne | Organic Azide | Cu(I) | 1,4-Disubstituted Triazole | High | jetir.orgcphi-online.com |
| Phenylacetylene | Benzyl Azide | CuSO4, Sodium Ascorbate | 1-Benzyl-4-phenyl-1,2,3-triazole | 73% |
Table 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Schmidt Reaction in Azepinone Synthesis as Precursors
The synthesis of precursors for complex heterocyclic structures often involves rearrangement reactions to build specific ring systems. The Schmidt reaction is a versatile organic reaction where an azide reacts with a carbonyl compound under acidic conditions, resulting in a rearrangement to form an amine or an amide with the expulsion of dinitrogen gas. wikipedia.orglibretexts.org When applied to cyclic ketones, this reaction can induce ring expansion, providing a valuable route to lactams. libretexts.org
Specifically, the Schmidt reaction can be employed to synthesize N-alkyl-1,4-diazepin-5-ones from N-alkyl-4-piperidones. nih.gov The reaction mechanism for a ketone begins with the acid-catalyzed nucleophilic addition of hydrazoic acid (HN₃) to the carbonyl group, forming an azidohydrin intermediate. wikipedia.orgyoutube.com This intermediate then undergoes a rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the nitrogen atom, concurrently displacing the dinitrogen leaving group. youtube.com This migration is analogous to the Beckmann rearrangement. youtube.com Subsequent attack by water and tautomerization yields the final amide or lactam. wikipedia.org
In the context of synthesizing precursors for arylpiperazine derivatives, an appropriately substituted N-aryl-4-piperidone could serve as the starting ketone. Treatment with hydrazoic acid in the presence of a strong acid (e.g., sulfuric acid or a Lewis acid like TiCl₄) would initiate the ring expansion to yield a diazepinone. nih.gov This resulting seven-membered lactam ring serves as a key structural precursor that can be further modified.
Table 1: Key Aspects of the Schmidt Reaction for Azepinone Synthesis
| Feature | Description |
| Reactants | Cyclic Ketone (e.g., N-substituted-4-piperidone), Hydrazoic Acid (HN₃) or Alkyl Azide |
| Conditions | Acidic (Brønsted or Lewis acid) |
| Product | Ring-expanded Lactam (e.g., Azepinone) |
| Key Transformation | C-C bond migration to nitrogen with expulsion of N₂ |
| Significance | Provides a synthetic route to seven-membered heterocyclic precursors. |
Synthesis of Iodinated Piperazine Derivatives
The introduction of an iodine atom, particularly a radioisotope of iodine, onto the phenyl ring of the piperazine moiety is a critical step for creating imaging agents and research tools.
Preparation of Radioiodinated Analogues
Radioiodinated analogues of phenylpiperazine compounds are primarily synthesized for applications in nuclear imaging. The methods involve the incorporation of iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) into the molecule. Standard techniques often rely on electrophilic aromatic substitution or halogen exchange reactions on a suitable precursor molecule.
In a typical electrophilic substitution, an electron-rich aromatic precursor is reacted with a source of electrophilic radioiodide. This is generated in situ from sodium radioiodide (Na[*I]) using an oxidizing agent. Common oxidizing agents include Chloramine-T, Iodogen, or peracetic acid. nih.gov The choice of oxidizing agent and reaction conditions (pH, temperature) can be optimized to maximize the radiochemical yield and purity.
Iododestannylation Reaction from Tributyltin Precursors
One of the most reliable and widely used methods for regioselective radioiodination is the iododestannylation reaction. This method involves the synthesis of a trialkyltin precursor, such as 1-(4-(tributylstannyl)phenyl)-4-methylpiperazine. The carbon-tin bond in this precursor is readily cleaved and replaced by an iodine atom.
The reaction is carried out by treating the tributyltin precursor with a source of radioiodide, typically Na[*I], in the presence of a mild oxidizing agent. nih.gov The oxidizing agent facilitates the electrophilic substitution of the stannyl (B1234572) group.
Reaction Scheme: Ar-Sn(Bu)₃ + I⁻ --[Oxidizing Agent]--> Ar-I + Bu₃Sn⁺
This method offers high regioselectivity, as the iodine atom is introduced precisely at the position formerly occupied by the tributyltin group. The reaction conditions are generally mild, which helps to preserve the integrity of complex molecules. However, optimization is often required to minimize the formation of volatile radioiodinated byproducts, such as iodo-butane, which can arise from the cleavage of the butyl groups from the tin atom. nih.gov
Table 2: Comparison of Oxidizing Agents in Iododestannylation
| Oxidizing Agent | Typical Reaction Temperature | Relative Reactivity | Notes |
| Chloramine-T | Room Temp to 120 °C | High | Effective, but can lead to byproducts at higher temperatures. nih.gov |
| Iodogen | Room Temperature | Moderate | Mild and often used for sensitive substrates. nih.gov |
| Peracetic Acid | Room Temperature | Low to Moderate | Can give high yields with minimal volatile byproducts for certain precursors. nih.gov |
Palladium-Catalyzed N-Arylation for Aryl Iodide Insertion
The core structure of this compound can be assembled using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the piperazine nitrogen and the aryl iodide.
The synthesis involves the coupling of an aryl halide (in this case, a di-iodobenzene or a similar iodinated aromatic) with N-methylpiperazine. nih.gov Palladium catalysts, in combination with specialized phosphine ligands (e.g., keYPhos, PCy₃), are used to facilitate the reaction. A base, such as sodium tert-butoxide, is required to activate the amine for the catalytic cycle. organic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for constructing arylpiperazine libraries. rsc.org The higher reactivity of aryl iodides compared to bromides or chlorides often allows for milder reaction conditions. nih.gov
Reaction Scheme: Ar-I + HN(R)₂ --[Pd Catalyst, Ligand, Base]--> Ar-N(R)₂ + HI
Strategic Derivatization for Enhanced Research Utility
To improve the physicochemical properties of this compound for specific research applications, such as enhancing water solubility or modulating bioavailability, strategic derivatization can be performed.
Introduction of Hydrophilizing Units (e.g., Sulfonic and Phosphonic Acid Moieties)
The introduction of highly polar functional groups like sulfonic acids and phosphonic acids can significantly increase the hydrophilicity of a molecule.
Sulfonic Acid Moieties: A sulfonic acid group (-SO₃H) can be introduced onto the aromatic ring via electrophilic aromatic sulfonation. wikipedia.org This reaction typically involves treating the arylpiperazine with concentrated sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). ucalgary.cayoutube.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. ucalgary.ca The piperazine nitrogen is a strongly activating, ortho-, para-directing group. Given that the para position is occupied by the iodine atom, sulfonation would be expected to occur at the ortho position relative to the piperazine substituent. The reaction is reversible, which can be a consideration in its application. wikipedia.org
Phosphonic Acid Moieties: A phosphonic acid group (-PO₃H₂) can be introduced onto the aryl ring using modern cross-coupling methods. A common approach is the palladium-catalyzed coupling of the aryl iodide (this compound) with a phosphonating agent like diethyl phosphite (B83602) (a Hirao reaction). organic-chemistry.org This forms a diethyl phosphonate (B1237965) ester, which can then be hydrolyzed to the final phosphonic acid. nih.gov The hydrolysis is typically achieved under acidic conditions (e.g., with HCl) or via the McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis. nih.gov This synthetic route provides a direct way to install a phosphonic acid group at the specific location of the iodine atom, replacing it in the process.
Table 3: Methods for Introducing Hydrophilizing Groups
| Functional Group | Synthetic Method | Key Reagents | Position of Introduction |
| Sulfonic Acid | Electrophilic Aromatic Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Ortho to the piperazine ring |
| Phosphonic Acid | Pd-catalyzed Cross-Coupling & Hydrolysis | Diethyl phosphite, Pd catalyst; then HCl or TMSBr/MeOH | At the position of the iodine atom |
Incorporation of Chelators for Radiometal Complexation (e.g., NODA-GA)
The conjugation of the bifunctional chelator NODA-GA to this compound is a key process for enabling its use as a potential imaging agent with radiometals like Gallium-68 (⁶⁸Ga). The synthesis of such a derivative requires a strategic approach to link the chelator to the core molecule without compromising the biological targeting properties of the this compound moiety.
Hypothetical Synthetic Route:
A plausible synthetic pathway would involve the functionalization of the NODA-GA chelator with a group that can react with the this compound. Given the presence of the iodo- group on the phenyl ring, a transition metal-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, could be employed. This would require the initial synthesis of a NODA-GA derivative bearing a terminal alkyne or a boronic acid/ester, respectively.
Alternatively, the piperazine nitrogen of this compound could be a site for derivatization. However, this might interfere with the molecule's intended biological interactions. A more likely approach would be to modify the phenyl ring.
Research Findings on Related Conjugations:
Although direct synthesis with this compound is not documented, research on the conjugation of NODA-GA to other targeting vectors provides valuable insights into the potential reaction conditions and challenges. For instance, NODA-GA has been successfully conjugated to peptides and other small molecules. mdpi.com These syntheses often involve the activation of one of the carboxylic acid groups of NODA-GA as an N-hydroxysuccinimide (NHS) ester, which can then react with a primary or secondary amine on the targeting molecule. If this compound were to be modified to include an amino group (for example, by reducing a nitro group introduced onto the phenyl ring), this standard amide bond formation chemistry could be utilized.
The following table summarizes general data related to the conditions for radiolabeling NODA-GA-conjugated molecules with Gallium-68, which would be the subsequent step after the successful synthesis of NODA-GA-1-(4-Iodophenyl)-4-methylpiperazine.
| Parameter | Typical Value/Condition | Source |
| Precursor Concentration | 5-100 µM | mdpi.com |
| pH for Radiolabeling | 3.5 - 5.5 | mdpi.com |
| Reaction Temperature | Room Temperature to 95°C | mdpi.com |
| Reaction Time | 5 - 20 minutes | mdpi.com |
| Radiochemical Yield | >95% | mdpi.com |
Pharmacological Profile and Receptor Interactions
Neurotransmitter Receptor Modulation
Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A)
The arylpiperazine scaffold is a versatile structural template for designing ligands that target serotonin receptors. mdpi.com Many long-chain arylpiperazines are known to be potent 5-HT1A receptor ligands. acs.org Simple arylpiperazines often show some selectivity for 5-HT1B serotonin sites, but substitution at the N4 position of the piperazine (B1678402) ring can significantly enhance affinity for 5-HT1A receptors. nih.gov Specifically, derivatives with an aryl group like phenyl or methoxyphenyl and a substituent at the N4 position demonstrate high affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was reported to have a very high affinity (Ki = 0.6 nM) for 5-HT1A binding sites. nih.gov
In addition to 5-HT1A, arylpiperazine derivatives frequently interact with 5-HT2A receptors. mdpi.comnih.gov The nature of the structural system linked to the piperazine ring has a significant influence on the affinity for 5-HT2A receptors. mdpi.com Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have been conducted to understand the structural requirements for inhibiting 5-hydroxytryptamine (5-HT) reuptake. nih.gov
Table 1: Representative Binding Affinities of Arylpiperazine Analogs at Serotonin Receptors (Note: Data for the specific compound 1-(4-Iodophenyl)-4-methylpiperazine is not available in the cited sources. This table shows data for representative arylpiperazine compounds to illustrate the typical affinity range for this class.)
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
| 1-(2-Methoxyphenyl)piperazine | 230 | 170 |
| Buspirone | 15.5 | 560 |
| Flesinoxan | 0.3 | 3800 |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | 130 |
Dopamine (B1211576) Receptor Interactions (e.g., D2, D4)
The arylpiperazine structure is also a key feature in many ligands targeting dopamine receptors, particularly the D2-like family (D2, D3, and D4). mdpi.comacs.org Many arylpiperazine compounds that bind to serotonin receptors also show considerable affinity for D2 receptors. acs.org For instance, the antipsychotic action of drugs like aripiprazole (B633) is attributed to activity at both D2 and 5-HT2A receptors. mdpi.com
Research into phenylpiperazinylmethylheterocycle derivatives has shown that these compounds can exhibit high selectivity for the D4 receptor subtype. nih.gov This suggests that the phenylpiperazine moiety is a crucial structural element for achieving D4 affinity and selectivity. nih.gov
Table 2: Representative Binding Affinities of Arylpiperazine Analogs at Dopamine Receptors (Note: Data for the specific compound this compound is not available in the cited sources. This table shows data for representative arylpiperazine compounds to illustrate the typical affinity range for this class.)
| Compound | D2 (Ki, nM) | D4 (Ki, nM) |
| 1-(2-Methoxyphenyl)piperazine | 2100 | 1200 |
| Aripiprazole | 0.34 | 4.4 |
| N-desmethylclozapine | 190 | 19 |
Sigma Receptor Binding (σ1 and σ2)
Sigma-1 (σ1) receptors possess a broad pharmacological profile, binding to ligands from various chemical classes. nih.gov Common structural features of high-affinity sigma-1 receptor ligands include a cationic amino group and at least one aromatic ring. nih.gov The structure of this compound, containing a protonatable piperazine ring and an iodophenyl group, fits this profile. Many typical neuroleptics, which can share structural similarities with arylpiperazines, demonstrate high affinity for sigma-1 receptors. nih.gov
Sigma-1 receptors are unique, ligand-regulated molecular chaperones that are often located in the endoplasmic reticulum. nih.govyoutube.com They are involved in modulating numerous cellular functions, including calcium signaling. nih.govyoutube.com Given its structural characteristics, this compound is expected to act as a ligand at the sigma-1 receptor. The development of modulators for the sigma-1 receptor is an active area of research for conditions such as neurodegeneration and cancer. rsc.org
The sigma-2 (σ2) receptor is another subtype where arylpiperazine derivatives have shown activity. While less characterized than the σ1 receptor, it is also a target of interest in medicinal chemistry. Specific binding data for this compound at the sigma-2 receptor is not detailed in the available literature, but related phenylpiperazine analogues have been investigated as selective σ2 ligands.
Interaction with Neurosteroid Modulation of Synaptic Transmission
Neurosteroids are potent endogenous modulators of synaptic transmission, primarily through their interaction with GABAA receptors. nih.gov These substances can enhance or inhibit GABA-elicited currents, thereby controlling neuronal excitability and influencing conditions like anxiety, mood, and pain. nih.gov Pro-inflammatory processes can also alter synaptic plasticity and learning, effects that are mediated and modulated by neurosteroids. nih.gov
While direct research on this compound's interaction with neurosteroid modulation pathways is not available in the reviewed literature, the broader class of piperazine derivatives is known to have significant effects on various neurotransmitter systems. ijrrjournal.comsilae.it For instance, certain piperazine derivatives have been developed to treat synaptic deficiencies in conditions like Alzheimer's disease by acting on targets such as TRPC6 channels, thereby restoring synaptic plasticity. nih.govnih.gov Given that neurosteroids fine-tune the neuronal inhibition that underlies synaptic plasticity, it is plausible that phenylpiperazine compounds could intersect with these pathways, although specific studies are required to confirm such interactions for this compound.
Other Receptor and Biological Target Interactions
The vesicular acetylcholine (B1216132) transporter (VAChT) is essential for loading acetylcholine into synaptic vesicles, a critical step for cholinergic neurotransmission. nih.gov Inhibition of VAChT can decrease the amount of neurotransmitter released. nih.gov
There is no specific data in the reviewed scientific literature regarding the binding affinity or direct interaction of this compound with the Vesicular Acetylcholine Transporter. However, the structurally related class of 1-phenylpiperazines has been shown to interact with other monoamine transporters, such as those for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET), by inhibiting neurotransmitter uptake and inducing their release. nih.gov While these transporters are distinct from VAChT, the activity of phenylpiperazines on these targets highlights their capacity to interfere with neurotransmitter transport systems. Further research would be necessary to determine if this compound has any activity at VAChT.
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is involved in pain, inflammation, and emesis. nih.gov Antagonists of the NK1 receptor have therapeutic applications in these areas. nih.gov
Specific studies on this compound as an NK1 receptor ligand were not found. However, research into non-peptide NK1 receptor antagonists has shown that molecules containing a 4-methyl-1-piperazinyl moiety possess high affinity for this target. For example, a 4-methyl-1-piperazinyl derivative, compound 9j, demonstrated potent NK1 receptor antagonist activity with an IC50 value of 4.8 nM. This compound was effective in blocking cellular processes induced by an NK1 receptor agonist. The high potency of this closely related structure suggests that the 1-phenyl-4-methylpiperazine scaffold is a promising framework for developing NK1 receptor ligands.
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide variety of xenobiotics out of cells, playing a key role in drug absorption, distribution, and the development of multidrug resistance (MDR) in cancer. nih.govwikipedia.org Compounds that inhibit P-gp can increase the intracellular concentration and efficacy of other drugs, while P-gp inducers can enhance the efflux of harmful substances. nih.govnih.gov
Direct experimental data on the interaction between this compound and P-glycoprotein is not available in the current literature. However, the potential for such an interaction can be inferred from studies on other compounds featuring the piperazine ring. For instance, some H1-antagonists that are P-gp substrates, like cetirizine, have a structure that includes a piperazine-like ring, which suggests that this chemical feature can be recognized by the transporter. nih.gov P-gp modulators can be inhibitors, inducers, or activators, and their interaction can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs. mdpi.compatsnap.com Given the role of P-gp as a barrier to drug penetration into the brain, understanding whether a centrally acting compound like a phenylpiperazine derivative is a substrate or inhibitor of P-gp is critical, but requires specific investigation. nih.gov
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter T-cells. Antagonists of this receptor can block viral entry, making it a key target for anti-HIV therapies. The piperazine scaffold has been identified as a core component in a large series of potent CCR5 antagonists. Through extensive structure-activity relationship (SAR) studies, researchers have optimized piperazine-based compounds to achieve high affinity and selectivity for the CCR5 receptor. These efforts have led to the discovery of clinical candidates for the treatment of HIV-1 infection.
Below is a table of representative piperazine derivatives and their reported CCR5 antagonistic activities.
| Compound | Description | Activity (IC50) |
| Compound 23h | A novel 1,3-diamine piperazine derivative. | 6.29 µM (CCR5 fusion) |
| Maraviroc | An approved CCR5 antagonist (positive control). | Not specified in source |
| TAK-220 | A known CCR5 antagonist. | Not specified in source |
This table is generated based on available data for representative compounds and is for illustrative purposes.
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a major immune checkpoint pathway that cancer cells exploit to evade the immune system. nih.gov Small-molecule inhibitors that block the PD-1/PD-L1 interaction are being actively developed as an alternative to monoclonal antibody therapies. nih.govsigmaaldrich.com
While no studies have specifically evaluated this compound as a PD-L1 inhibitor, the piperazine moiety has been incorporated into the structure of novel small-molecule inhibitors targeting this pathway. nih.gov In some designs, the piperazine ring is used as a modifiable scaffold or linker to connect different pharmacophoric elements of the inhibitor. nih.gov The development of conjugates linking a PARP inhibitor (like olaparib, which contains a piperazine ring) to a PD-L1 inhibitor has shown that this scaffold is compatible with creating dual-action anticancer agents. nih.gov This indicates that the piperazine chemical space is relevant for the design of future PD-L1 targeting therapies.
Below is a table of example small-molecule inhibitors targeting the PD-1/PD-L1 pathway, some of which utilize a piperazine scaffold.
| Compound Class | Role of Piperazine | Example | Target |
| BMS Derivatives | Core scaffold modification | BMS-1001, BMS-1166 | PD-L1 |
| PARP/PD-L1 Conjugates | Linker/Scaffold in PARP inhibitor component | Olaparib-based conjugate | PD-L1 & PARP |
This table illustrates the use of the piperazine scaffold in the development of PD-L1 inhibitors.
Elucidation of Mechanisms of Action
The therapeutic potential of a compound is intrinsically linked to its mechanism of action. For this compound, its mechanisms are likely to be multifaceted, involving interactions with multiple cellular targets and pathways.
Phenylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The nature of this interaction, whether agonistic or antagonistic, is highly dependent on the specific chemical structure of the compound.
Studies on related compounds suggest that this compound could have an affinity for these receptors. For instance, research on 4-alkoxy-3,5-dimethoxy-phenethylamines and related amphetamines has shown that these compounds bind to human serotonergic 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov Generally, these compounds displayed weak to moderately high affinity for the 5-HT2A receptor. nih.gov
The interaction of a compound with its primary receptor target initiates a cascade of intracellular events known as downstream signaling pathways. The modulation of these pathways ultimately leads to the observed physiological or pharmacological effects.
In the context of cancer, a novel piperazine derivative has been shown to effectively inhibit cancer cell proliferation by targeting multiple signaling pathways. researchgate.net Specifically, this compound was found to inhibit the PI3K/AKT, Src family kinases, and the BCR-ABL signaling pathways. researchgate.net The inhibition of these pathways is a key mechanism in inducing apoptosis in cancer cells.
Given the likely interaction of this compound with dopamine and serotonin receptors, it is plausible that it could also modulate the release of these neurotransmitters. The modulation of neurotransmitter release is a key mechanism of action for many psychoactive drugs.
For example, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been shown to cause a long-lasting and selective decrease in the forebrain concentrations of norepinephrine and dopamine in mice. nih.gov This effect is believed to be due to the destruction of catecholamine neurons in the brain. nih.gov While MPTP is a neurotoxin, this example illustrates the potent effects that piperidine (B6355638) derivatives can have on neurotransmitter systems.
The ability of a compound to influence cellular viability and induce apoptosis is a critical factor in its potential as a therapeutic agent, particularly in oncology. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells.
Research has shown that the overexpression of the programmed cell death 4 (Pdcd4) protein can suppress tumor development in vivo. nih.gov Pdcd4 inhibits translation initiation and AP-1 activation, leading to decreased benign tumor development and malignant progression. nih.gov Furthermore, a study on a novel piperazine derivative demonstrated its ability to potently induce caspase-dependent apoptosis in cancer cells. researchgate.net This suggests that compounds like this compound could potentially exert anti-cancer effects by promoting apoptosis in tumor cells. In one study, it was found that dying tumor cells can enhance the metastatic outgrowth of their surviving counterparts through a process of nuclear expulsion, which activates RAGE receptors on neighboring tumor cells. nih.gov
Applications in Neuroimaging and Radiopharmaceutical Development
Radioligand Design and Synthesis
The design of effective radioligands for neuroimaging is a meticulous process that aims to balance several key factors, including high affinity and selectivity for the target, appropriate lipophilicity for blood-brain barrier penetration, and favorable metabolic profile. The 1-(4-Iodophenyl)-4-methylpiperazine structure offers a robust starting point for synthesizing a diverse array of radiolabeled molecules.
The iodine atom on the phenyl ring of the parent compound is a prime site for introducing radioisotopes of iodine, such as Iodine-123 and Iodine-125, which are suitable for SPECT imaging. While direct radioiodination of this compound is feasible, research has more broadly explored the synthesis of various derivatives to optimize biological activity.
For instance, radioiodinated compounds based on a similar phenylpiperidine structure have been developed as potential tracers for mapping cholinergic pathways. One such compound, radioiodinated 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, has demonstrated significant accumulation and prolonged retention in the rat brain. nih.gov The levorotary isomer of this compound, (-)-4-[¹²³I]HIPP, also showed significant accumulation in the monkey brain, suggesting its potential as a useful tool for studying cholinergic systems. nih.gov
In the context of Alzheimer's disease, researchers have synthesized radioiodinated dibenzylideneacetone (B150790) derivatives for SPECT imaging of β-amyloid plaques. nih.gov These efforts highlight a common strategy: modifying a core structure to enhance binding to specific pathological targets in the brain. nih.gov
Carbon-11 is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, making it ideal for PET studies that investigate dynamic processes in the brain. The methyl group on the piperazine (B1678402) ring of this compound is a logical position for introducing a Carbon-11 label via ¹¹C-methylation. This process typically involves the reaction of a desmethyl precursor with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.
While specific PET studies using [¹¹C]this compound are not extensively documented in the provided literature, the general applicability of this labeling strategy is well-established for a wide range of CNS-targeting radioligands. For example, a novel PET tracer for the metabotropic glutamate (B1630785) receptor 7, [¹¹C]18, was successfully synthesized via ¹¹C-methylation with a decay-corrected radiochemical yield of 23%. nih.gov Another example is the development of [¹¹C]SB207145 for imaging serotonin (B10506) 4 (5-HT₄) receptors, which has been used to quantify these receptors in the human brain. nih.gov However, some Carbon-11 labeled tracers have shown limitations, such as the inability to effectively cross the blood-brain barrier, which is a critical factor for successful neuroimaging agents. nih.gov
Fluorine-18 is the most commonly used radionuclide for PET imaging due to its favorable physical properties, including a longer half-life of 109.8 minutes, which allows for more complex synthesis and longer imaging protocols. nih.gov The development of ¹⁸F-labeled ligands often involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.
The synthesis of ¹⁸F-labeled ligands based on piperazine and similar structures is an active area of research. For instance, ¹⁸F-labeling of anilinoquinazoline (B1252766) derivatives has been achieved for imaging tyrosine kinase receptors. researchgate.net In some cases, the introduction of fluorine can be challenging, and researchers have developed multi-step synthetic routes to achieve the desired radiolabeled product. researchgate.net The development of bispecific antibodies labeled with Fluorine-18 has also been explored to enhance brain penetration by targeting the transferrin receptor. nih.gov
Copper-64 is a positron-emitting radionuclide with a relatively long half-life of 12.7 hours, making it suitable for imaging biological processes that occur over extended periods, such as the tracking of monoclonal antibodies. nih.govnih.gov The labeling of molecules with ⁶⁴Cu typically involves the use of a bifunctional chelator. This chelator is first attached to the targeting molecule, and then the ⁶⁴Cu is incorporated into the chelator's structure.
While direct labeling of this compound with ⁶⁴Cu is not a common strategy, derivatives of piperazine-containing molecules can be conjugated to chelators for ⁶⁴Cu labeling. For example, bombesin (B8815690) analogs have been linked to the SarAr chelator for ⁶⁴Cu-labeling to image gastrin-releasing peptide receptors in prostate cancer. claritypharmaceuticals.com The choice of chelator is critical, as it can influence the biodistribution and stability of the resulting radiopharmaceutical. nih.gov
In Vitro Radioligand Evaluation
Before a potential radioligand can be used in in vivo imaging studies, it must undergo rigorous in vitro evaluation to determine its binding characteristics.
Receptor competition binding studies are a fundamental component of in vitro evaluation. These assays are used to determine the affinity (often expressed as the inhibition constant, Kᵢ) of a novel, non-radiolabeled compound for a specific receptor by measuring its ability to compete with and displace a known radioligand that has high affinity and selectivity for that receptor.
In the development of ligands based on piperazine structures, competition binding assays are crucial for assessing their potency and selectivity. For example, in the development of kappa-receptor agonists, analogues of a piperazine-based compound were evaluated for their kappa-receptor affinity using the radioligand [³H]U-69,593. nih.gov These studies revealed that even small structural modifications, such as the addition of a methyl group, could significantly alter receptor affinity. nih.gov
The table below presents hypothetical data illustrating the type of results obtained from receptor competition binding studies for a series of compounds derived from a common scaffold.
| Compound | Target Receptor | Radioligand Used | Kᵢ (nM) |
| Compound A | Kappa Opioid | [³H]U-69,593 | 0.67 |
| Compound B | Kappa Opioid | [³H]U-69,593 | 0.31 |
| Compound C | Mu Opioid | [³H]DAMGO | 0.36 |
| Compound D | Sigma₁ | ³H-pentazocine | 40.2 |
This table is for illustrative purposes and is based on findings for piperazine derivatives. nih.gov
These binding affinity data are essential for selecting the most promising candidates for further development, including radiolabeling and subsequent in vivo imaging studies.
Autoradiography for Binding Selectivity and Nonspecific Binding
Autoradiography is a crucial technique used to visualize the distribution of radioligands in tissue sections, providing insights into binding selectivity and the extent of nonspecific binding.
In vitro autoradiographic studies using [¹²⁵I]p-MPPI on rat brain sections have demonstrated highly specific labeling of brain regions known to be rich in serotonin-1A (5-HT1A) receptors. nih.gov The distribution pattern observed with [¹²⁵I]p-MPPI closely matched that of other known 5-HT1A receptor radioligands. nih.gov Similarly, ex vivo autoradiography of a related fluorinated analogue, p-[¹⁸F]MPPF , in rats showed that the tracer's labeling is in total agreement with the known distribution of 5-HT1A receptors and is characterized by very low nonspecific binding. nih.gov
Further studies on other radioiodinated piperazine derivatives, such as [¹²⁵I]o-BON and [¹²⁵I]m-BON which target sigma receptors, also utilized ex vivo autoradiography in rats. These studies revealed high tracer uptake in areas like the parietal cortex, vestibular nucleus, and pons nucleus, which corresponds well with the known histochemical distribution of sigma receptors. nih.gov
Determination of Binding Affinity (Ki) and Receptor Selectivity
The binding affinity, often expressed as the inhibition constant (Kᵢ) or dissociation constant (Kₑ), is a measure of how strongly a ligand binds to a receptor. simpleandpractical.com A lower Kᵢ value indicates a higher binding affinity. simpleandpractical.com The selectivity of a ligand refers to its ability to bind preferentially to one type of receptor over others.
The radioiodinated antagonist [¹²⁵I]p-MPPI has shown a high affinity and selectivity for 5-HT1A receptors. In rat hippocampal membrane homogenates, it displayed a dissociation constant (Kₑ) of approximately 0.32 to 0.36 nM. nih.govnih.gov The maximum binding site density (Bₘₐₓ) was measured to be between 264 and 315 fmol/mg of protein. nih.govnih.gov
The table below summarizes the binding affinities of p-MPPI and related compounds, highlighting their selectivity for the 5-HT1A receptor.
| Compound/Radioligand | Receptor Target | Binding Affinity (Kᵢ/Kₑ) | Reference |
| [¹²⁵I]p-MPPI | 5-HT1A | 0.32 - 0.36 nM | nih.govnih.gov |
| WAY-100635 | 5-HT1A | 0.84 nM (Kᵢ) | tocris.com |
| WAY-100635 | Dopamine (B1211576) D₄ | Agonist Activity | tocris.com |
| [¹¹C]-7 (WAY-100635 analogue) | 5-HT1A | Nanomolar Affinity | nih.gov |
These data demonstrate that ligands based on this chemical scaffold can be designed to have high, sub-nanomolar affinity for their intended target, which is a critical characteristic for a successful imaging agent.
In Vivo Radiopharmaceutical Characterization
The evaluation of a potential radiopharmaceutical involves a series of in vivo studies in animal models to determine its biodistribution, ability to cross the blood-brain barrier, metabolic fate, and binding specificity.
Biodistribution Studies in Animal Models
Biodistribution studies track the uptake and retention of a radiotracer in various organs and tissues over time. For brain imaging agents, high uptake in the brain and rapid clearance from blood and peripheral organs are desirable.
In vivo biodistribution studies of the fluorinated p-MPPI analogue, p-[¹⁸F]MPPF , were conducted in awake, freely moving rats. nih.gov The results showed that the compound effectively crossed the blood-brain barrier. nih.gov Similarly, studies of radioiodinated sigma receptor ligands [¹²⁵I]o-BON and [¹²⁵I]m-BON in mice demonstrated high initial brain uptake with good brain-to-blood ratios (ranging from 7.9 to 9.2), which is favorable for imaging. nih.gov High uptake for these compounds was also noted in peripheral organs such as the liver, kidney, heart, lung, and pancreas. nih.gov
The following table presents a summary of the biodistribution data for a related radioiodinated compound, [¹²⁵I]idoxifene, in rats, showcasing typical data obtained in such studies.
| Organ | Uptake (% Injected Dose per Gram) at 24h | Reference |
| Liver | 11.0 +/- 0.8 | nih.gov |
| Uterus | 0.40 +/- 0.033 | nih.gov |
| Tumour | 0.33 +/- 0.037 | nih.gov |
Assessment of Blood-Brain Barrier Penetration
A fundamental requirement for any centrally acting neuroimaging agent is the ability to penetrate the blood-brain barrier (BBB). nih.gov The physicochemical properties of a molecule, such as lipophilicity and molecular weight, are key determinants of its ability to cross the BBB via passive diffusion. nih.gov
Studies have confirmed that radiolabeled derivatives of the iodophenyl-piperazine scaffold can effectively penetrate the BBB. Biodistribution analysis of p-[¹⁸F]MPPF in rats confirmed its ability to cross the BBB. nih.gov Likewise, an analogue of WAY-100635, [¹¹C]-7 , also demonstrated good brain penetration in rats. nih.gov The inherent properties of the piperazine moiety are considered favorable for CNS penetrability. However, some related compounds, like the 5-HT1A ligand [¹⁸F]MPPF, have been identified as substrates for the P-glycoprotein (P-gp) efflux transporter, which can limit their net accumulation in the brain. nih.govnih.gov
In Vivo Specificity of Binding through Blocking Studies
To confirm that the radiotracer signal observed in the brain corresponds to specific binding to the target receptor, in vivo blocking studies are performed. This involves pre-treating the animal with a non-radioactive drug (a "blocker") that has high affinity for the target receptor, which should prevent the radiotracer from binding.
The in vivo specificity of p-MPPI has been robustly demonstrated. Pretreatment with p-MPPI was shown to effectively block the physiological responses induced by the 5-HT1A receptor agonist 8-OH-DPAT in rats, confirming its antagonist action at both presynaptic and postsynaptic 5-HT1A receptors. nih.govnih.gov Displacement experiments with p-[¹⁸F]MPPF also confirmed the specificity and reversibility of its binding to 5-HT1A receptors in vivo. nih.gov
Blocking studies for the WAY-100635 analogue [¹¹C]-7 with a variety of drugs demonstrated that its binding in the brain was selective for 5-HT1A receptors. nih.gov Similarly, for the sigma receptor ligands [¹²⁵I]o-BON and [¹²⁵I]m-BON , pretreatment with known sigma receptor ligands, including haloperidol (B65202), significantly reduced the tracers' accumulation in the brain, confirming their selective interaction with sigma receptors in vivo. nih.gov
Positron Emission Tomography (PET) Imaging Applications
The piperazine scaffold is a common motif in the design of novel radioligands for Positron Emission Tomography (PET), a powerful molecular imaging technique that allows for the quantitative visualization of physiological processes in vivo. While direct PET applications of this compound are not extensively documented, its structural analogs serve as important examples in the development of PET tracers for various neurological targets.
The development of PET radioligands often involves labeling a molecule with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C). For instance, derivatives of piperazine have been synthesized as potential PET imaging agents for dopamine D3 and neurokinin-1 (NK1) receptors. nih.govnih.gov In these studies, precursors are typically methylated using [¹¹C]methyl triflate to produce the final radiotracer. nih.govnih.gov
However, the development process is not without its challenges. Initial PET studies with some of these piperazine-based tracers have shown that localization in the brain can be mediated by non-specific binding, which complicates the accurate visualization of the intended receptor targets. nih.govnih.gov For example, blocking studies with some novel ¹¹C-labeled piperazine derivatives showed no reduction in brain uptake, suggesting that the observed signal was not due to specific receptor binding. nih.gov These findings underscore the critical importance of thorough evaluation, including blocking studies, to validate the specificity of a new PET tracer. The insights gained from these studies on related piperazine compounds are instrumental in guiding the design of future PET radioligands, potentially including derivatives of this compound, to achieve higher specificity and better imaging characteristics.
Single Photon Emission Computed Tomography (SPECT) Imaging Applications
The iodinated nature of this compound makes its derivatives particularly suitable for Single Photon Emission Computed Tomography (SPECT) imaging. SPECT is a nuclear medicine imaging technique that uses gamma-emitting radioisotopes, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I). The presence of an iodine atom in the parent structure allows for direct radioiodination, creating SPECT-compatible radiopharmaceuticals.
Research into radioiodinated analogues of phenylpiperazine derivatives has demonstrated their potential for mapping sigma receptors in the central nervous system (CNS). nih.gov In preclinical studies using mice, certain ¹²⁵I-labeled piperazine derivatives showed high initial uptake and prolonged retention within the brain. nih.gov A crucial characteristic for a successful brain imaging agent is its ability to cross the blood-brain barrier and accumulate in the target tissue while clearing rapidly from the bloodstream. These compounds exhibited low blood accumulation, leading to favorable brain-to-blood ratios ranging from 7.9 to 9.2. nih.gov
Furthermore, the binding of these radiotracers was shown to be selective for sigma receptors. Pre-treatment with known sigma receptor ligands, such as haloperidol, successfully blocked the uptake of the radiolabeled piperazine derivatives, confirming the target specificity. nih.gov Post-treatment with haloperidol also led to a decrease in the accumulation of the radiotracer, which suggests that the binding to the sigma receptors is reversible and competitive. nih.gov These characteristics are highly desirable for a SPECT radioligand, indicating that radioiodinated derivatives based on the 1-(4-iodophenyl)piperazine (B1307758) core are promising candidates for imaging sigma receptor distribution in both the CNS and peripheral organs. nih.gov
Table 1: In Vivo Characteristics of Radioiodinated Piperazine Derivatives for SPECT
| Parameter | Finding | Significance | Citation |
|---|---|---|---|
| Brain Uptake | High initial uptake and prolonged retention | Effective blood-brain barrier penetration and target engagement | nih.gov |
| Blood Accumulation | Low | Reduces background signal, improving image quality | nih.gov |
| Brain-to-Blood Ratio | 7.9 - 9.2 | High contrast between target tissue and blood | nih.gov |
| Receptor Specificity | Binding blocked by sigma receptor ligands (e.g., haloperidol) | Confirms selective interaction with the intended target | nih.gov |
| Binding Nature | Reversible and competitive | Allows for quantitative imaging and displacement studies | nih.gov |
Ex Vivo Autoradiographic Mapping of Receptor Distribution
Ex vivo autoradiography is a high-resolution technique used in preclinical research to visualize the distribution of radiolabeled compounds within tissue slices. This method provides a detailed map of receptor binding sites and is often used to validate the findings from in vivo imaging studies like PET and SPECT. nih.gov It serves as a bridge between in vitro binding assays and in vivo imaging, confirming that the radiotracer binds to the expected regions in the complex environment of the brain. nih.gov
In studies involving radioiodinated piperazine derivatives targeting sigma receptors, ex vivo autoradiography performed on rat brains provided detailed insights into the regional distribution of the tracer. nih.gov The results showed high levels of radioactivity accumulation in areas known to have a high density of sigma receptors, such as the parietal cortex, vestibular nucleus, and pons nucleus. nih.gov Moderate uptake was observed in other regions including the thalamus, inferior colliculus, hippocampus, hypothalamus, and temporal cortex. nih.gov
Crucially, this pattern of distribution observed in the autoradiograms was comparable to the known histochemical distribution of sigma receptors in the brain. nih.gov This strong correlation provides compelling evidence that the uptake of the radiolabeled piperazine derivatives accurately reflects the quantitative distribution of sigma receptors. nih.gov These findings validate the potential of such tracers for accurately mapping sigma receptor populations, supporting their use in both SPECT imaging and further pharmacological studies.
Table 2: Regional Brain Uptake of Radioiodinated Piperazine Derivatives in Ex Vivo Autoradiography
| Uptake Level | Brain Regions | Citation |
|---|---|---|
| High | Parietal Cortex, Vestibular Nucleus, Pons Nucleus | nih.gov |
| Moderate | Thalamus, Inferior Colliculus, Hippocampus, Hypothalamus, Temporal Cortex | nih.gov |
Preclinical Pharmacological and Therapeutic Investigations
Evaluation in Neurological and Psychiatric Disorder Models
Investigations into the effects of 1-(4-Iodophenyl)-4-methylpiperazine in models of neurological and psychiatric disorders are a key area of interest. The potential of this compound to modulate neurobiological pathways is under initial exploration.
Currently, there is no publicly available scientific literature detailing the evaluation of this compound in established animal models of depression. Therefore, its potential antidepressant-like effects remain uninvestigated at this time.
Similarly, dedicated studies investigating the therapeutic potential of this compound in animal models of schizophrenia have not been reported in the accessible scientific literature. Its efficacy in addressing the positive, negative, or cognitive symptoms of schizophrenia is yet to be determined.
While the sigma-1 receptor is a significant target in the research of Alzheimer's disease, and compounds with a piperazine (B1678402) moiety are often assessed for their affinity to this receptor, specific studies on the effects of this compound in Alzheimer's disease models, particularly in relation to sigma-1 receptor dysfunction, are not available in the current body of scientific literature.
Research in Anticancer Strategies
The exploration of novel piperazine derivatives for their anticancer properties is an active area of research. However, the specific contributions of this compound to this field are narrowly defined in published studies.
Detailed data from in vitro cytotoxicity assays of this compound against a panel of cancer cell lines are not present in the publicly accessible research literature. Consequently, no data table of its cytotoxic activity, such as IC50 values, can be provided at this time.
Consistent with the lack of cytotoxicity data, there are no published studies that elucidate the mechanisms by which this compound may inhibit cellular proliferation in cancer cells.
Other Therapeutic Areas of Investigation
Beyond its primary targets, the unique structure of this compound has prompted exploration into other potential therapeutic applications. These investigations have unveiled a range of activities, from neuroprotection and anti-ischemic effects to antiviral and multidrug resistance modulation capabilities.
The arylpiperazine moiety is a common feature in many centrally acting agents, and its derivatives are being explored for their neuroprotective potential. Research into long-chain arylpiperazine derivatives has highlighted their ability to target serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in various neurological and psychiatric disorders. nih.gov The design of these compounds often incorporates fragments with antioxidant properties to combat oxidative stress, a known contributor to neurodegeneration. nih.gov Activation of serotonin receptors like 5-HT1A and 5-HT7 by arylpiperazine derivatives has been shown to produce neuroprotective effects. nih.gov While direct studies on the neuroprotective effects of this compound are limited, the structural class to which it belongs suggests a potential for such activity.
The potential for phenylpiperazine derivatives to mitigate damage from cerebral ischemia has been an area of active research. Studies on related compounds, such as the potent σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP), have demonstrated neuroprotection in experimental stroke models. johnshopkins.edu The mechanism of action for PPBP involves the reduction of ischemia-induced nitric oxide production, a key factor in neuronal damage. johnshopkins.edu In models of focal cerebral ischemia, treatments that can reduce cerebral edema and infarct volume are highly sought after. plos.orgjohnshopkins.edu For instance, the use of intravenous recombinant tissue plasminogen activator (rt-PA) has shown efficacy in promoting rapid thrombolysis and neurological recovery in patients with acute carotid artery territory stroke. nih.gov Given the established neuroprotective properties of the broader class of phenylpiperazine and piperidine derivatives, this compound may warrant investigation for its potential anti-ischemic activity.
The piperazine ring is a critical component in the development of certain antiviral agents. Specifically, in the context of Human Immunodeficiency Virus 1 (HIV-1), piperazine-containing compounds have been identified as potent inhibitors of viral attachment. nih.gov These molecules interfere with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, a crucial step in the viral entry process. nih.gov The piperazine ring acts as a scaffold, correctly positioning other pharmacophoric elements to bind effectively to the viral protein. nih.gov Furthermore, dispirotripiperazine-based compounds have also demonstrated activity against HIV, suggesting the broad utility of the piperazine core in antiviral drug design. nih.gov The presence of an iodine atom, as seen in this compound, can also contribute to antiviral activity, as iodine complexes have shown virucidal effects against various viruses. nih.gov
A significant challenge in chemotherapy and infectious disease treatment is the development of multidrug resistance (MDR), often mediated by efflux pumps. Arylpiperazine derivatives have emerged as promising agents capable of reversing MDR. Studies have shown that certain arylpiperazines can inhibit the function of RND-type efflux pumps in bacteria like Escherichia coli, thereby restoring the efficacy of antibiotics. nih.gov The structure-activity relationship of these compounds indicates that substitutions on the phenyl ring can significantly enhance their potency as MDR modulators. nih.gov Similarly, phenylpiperazine derivatives have been investigated as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. mdpi.com In cancer cells, P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) are key efflux pumps. Newly synthesized benzothiazepine (B8601423) derivatives containing a piperazine moiety have been shown to reverse MDR by directly binding to these pumps and inhibiting the transport of anticancer agents. nih.gov
In Vivo Efficacy and Pharmacokinetic Studies
The translation of in vitro findings to in vivo efficacy is a critical step in drug development. For this compound and its analogs, in vivo studies in animal models are essential to understand their therapeutic potential and pharmacokinetic profiles.
Pharmacokinetic Analysis (e.g., Absorption, Distribution, Elimination, Bioavailability)
The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), of this compound has not been specifically documented in publicly accessible preclinical studies. However, insights can be drawn from the analysis of similar phenylpiperazine compounds.
Absorption and Bioavailability: Phenylpiperazine derivatives are often developed for oral administration. The bioavailability of these compounds can be variable. For instance, a study on meta-chlorophenylpiperazine (mCPP) in healthy volunteers showed a wide range of bioavailability, from 14% to 108%. nih.gov The absorption of such compounds from the gastrointestinal tract can be influenced by their physicochemical properties, such as lipophilicity and pKa. The presence of the iodophenyl group in this compound would increase its lipophilicity, potentially favoring absorption.
Distribution: Following absorption, phenylpiperazine derivatives are generally expected to distribute into various tissues. The extent of distribution will depend on factors like plasma protein binding and tissue permeability. The lipophilic nature of this compound suggests it may cross cellular membranes and potentially the blood-brain barrier, a characteristic common to many centrally acting phenylpiperazine drugs.
Metabolism: The metabolism of phenylpiperazine compounds is a critical determinant of their pharmacokinetic profile and duration of action. Studies on analogous compounds, such as 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), have shown that metabolism primarily occurs in the liver. nih.gov Key metabolic pathways for phenylpiperazines often involve the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net
For MeOPP, O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502) is a major metabolic route, predominantly catalyzed by the polymorphic enzyme CYP2D6. nih.gov Additionally, degradation of the piperazine ring has been observed. nih.gov Another study on a 4-methyl-piperazine-1-carbodithioc acid derivative identified several metabolic transformations, including desmethylation, N-acetylation, N-formylation, and oxidation leading to the opening of the piperazine ring. nih.gov
Based on these findings, the metabolism of this compound is likely to involve:
N-demethylation of the methyl group on the piperazine ring.
Hydroxylation of the phenyl ring.
Cleavage of the piperazine ring.
The iodine atom may also be a site for metabolic activity, though this is less commonly reported for similar structures.
The involvement of CYP2D6 in the metabolism of related compounds suggests that the pharmacokinetics of this compound could be subject to genetic polymorphisms in this enzyme, potentially leading to inter-individual variability in drug exposure. nih.gov
Elimination: Metabolites of phenylpiperazine derivatives are typically eliminated from the body via the urine. The rate and extent of elimination depend on the polarity of the metabolites. More polar metabolites are more readily excreted by the kidneys.
Table 1: Predicted Pharmacokinetic Properties of this compound Based on Analogous Compounds
| Pharmacokinetic Parameter | Predicted Characteristic | Rationale based on Analogous Compounds |
| Absorption | Variable oral absorption | mCPP shows wide bioavailability (14-108%). nih.gov |
| Distribution | Likely wide distribution, potential for CNS penetration | Lipophilic nature of the iodophenyl group. |
| Metabolism | Hepatic, primarily via CYP450 enzymes (e.g., CYP2D6) | MeOPP is metabolized by CYP2D6. nih.gov |
| Major Metabolic Pathways | N-demethylation, aromatic hydroxylation, piperazine ring cleavage | Observed with MeOPP and other piperazine derivatives. nih.govnih.gov |
| Elimination | Primarily renal excretion of metabolites | Common elimination route for water-soluble metabolites. |
Preclinical Toxicological and Safety Assessments
Detailed preclinical toxicological and safety assessments for this compound are not publicly available. However, potential toxicological concerns can be highlighted based on its chemical structure and data from related compounds.
General Toxicity: Safety data sheets for this compound indicate that it may cause eye irritation. Phenylpiperazine itself has an oral LD50 in rats of 210 mg/kg, indicating a degree of toxicity at higher doses. wikipedia.org
Genotoxicity and Mutagenicity: Specific studies on the genotoxic or mutagenic potential of this compound have not been reported. Such assessments are a standard part of preclinical safety evaluations for any new chemical entity intended for therapeutic use.
Organ-Specific Toxicity: The liver is a potential target for toxicity, given its central role in the metabolism of xenobiotics, including phenylpiperazine derivatives. The formation of reactive metabolites during CYP-mediated metabolism can sometimes lead to hepatotoxicity.
Concerns Related to the Iodinated Phenyl Group: Iodinated aromatic compounds can sometimes be associated with specific toxicities. For example, in the context of water disinfection, the formation of iodinated aromatic disinfection by-products is a concern due to their potential health risks. nih.gov While the context is different, it highlights that the presence of iodine on an aromatic ring can influence the toxicological profile of a molecule.
Cardiovascular Safety: Given that many piperazine-containing compounds have effects on the central nervous and cardiovascular systems, a preclinical safety assessment would typically include an evaluation of cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) recordings. A study on mCPP found no clinically relevant effects on ECG, temperature, or blood pressure at the doses tested. nih.gov
Neurotoxicity: As many phenylpiperazine derivatives are designed to be centrally acting, neurotoxic effects would be a key area of investigation in preclinical studies. This would involve behavioral assessments and potentially histopathological examination of neural tissues.
Table 2: Potential Toxicological Profile of this compound Based on General Principles and Analog Data
| Toxicological Endpoint | Potential Concern | Rationale |
| Acute Toxicity | Moderate toxicity at high doses | The parent compound, phenylpiperazine, has an oral LD50 of 210 mg/kg in rats. wikipedia.org |
| Irritation | Eye irritant | Indicated in safety data sheets. |
| Hepatotoxicity | Potential for liver effects | As the primary site of metabolism for phenylpiperazines. |
| Cardiovascular Toxicity | Potential for effects | Many centrally acting drugs have cardiovascular effects. |
| Neurotoxicity | Potential for effects | Common for phenylpiperazine derivatives designed for CNS targets. |
| Genotoxicity | Unknown | Data not publicly available. |
Structure Activity Relationship Sar Studies
Influence of Substituent Position and Electronic Effects (e.g., Para vs. Meta Isomerism)
The position of the iodine substituent on the phenyl ring of 1-phenylpiperazine (B188723) derivatives is a critical determinant of their receptor binding affinity and selectivity. Generally, substitution at the para-position, as seen in 1-(4-Iodophenyl)-4-methylpiperazine, is a common feature in many biologically active arylpiperazines.
Research on a series of bicyclohydantoin-phenylpiperazines demonstrated that the para position is a region where the volume accessible by ligands is limited for both 5-HT1A and α1 receptors. acs.org This suggests that bulky substituents at this position may be detrimental to activity. In contrast, the meta position appears to be more tolerant of bulkier substituents and is implicated in the selectivity between 5-HT1A and α1 receptors. acs.org For instance, in a study of coumarin-piperazine ligands, derivatives with a bromine atom at the meta-position of the phenyl ring exhibited excellent affinity for 5-HT1A receptors. semanticscholar.org
The electronic effects of the substituent also play a crucial role. The iodine atom in the para-position of this compound is an electron-withdrawing group. Studies on other arylpiperazines have shown that electron-withdrawing groups can influence binding affinity. For example, in a series of 1-benzyl-4-arylpiperazines, the introduction of an electron-attractive -NO2 group at the meta position decreased binding affinity for the dopamine (B1211576) D2 receptor, whereas electron-donating groups like -OMe increased affinity. nih.gov This suggests a delicate balance of electronic and steric factors governs the interaction with the receptor binding pocket.
Table 1: Effect of Phenyl Ring Substitution on Receptor Affinity of Arylpiperazine Derivatives
| Compound/Substituent | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| (S)-9 (naphth-1-yl) | 5-HT1A | 4.1 | nih.gov |
| (S)-9 (naphth-1-yl) | α1 | >1000 | nih.gov |
| Compound 4 (3-bromophenyl) | 5-HT1A | 0.78 | semanticscholar.orgnih.gov |
| Compound 7 (2-chlorophenyl) | 5-HT1A | 0.57 | semanticscholar.orgnih.gov |
| Compound 6 (2-methoxyphenyl) | D3 | 145 | nih.govmdpi.com |
| Compound 13 (2,3-dichlorophenyl) | D3 | 31 | nih.govmdpi.com |
Role of the Piperazine (B1678402) Ring in Pharmacophore Arrangement
The two nitrogen atoms of the piperazine ring are fundamental to its function. The protonated nitrogen atom (N1) is often involved in a key ionic interaction with a conserved aspartate residue in the transmembrane domain of G-protein coupled receptors (GPCRs), such as the D2 dopamine receptor (Asp86) and the 5-HT1A serotonin (B10506) receptor (Asp116). nih.govnih.gov This electrostatic interaction is a major stabilizing force in the ligand-receptor complex. The second nitrogen atom (N4), substituted with a methyl group in the case of this compound, can also influence the compound's properties, including its basicity and lipophilicity.
Studies have demonstrated the essential nature of the piperazine scaffold. In research on androgen receptor antagonists, replacing the arylpiperazine group with other heterocycles resulted in a loss of cytotoxicity, indicating that both the piperazine nitrogen atoms and the substituted aryl group are critical for binding. researchgate.net Furthermore, the piperazine ring's ability to improve pharmacokinetic properties, such as water solubility, highlights its importance in drug design. nih.gov The conformation of the piperazine ring, typically a chair conformation, also influences the spatial arrangement of the pharmacophoric elements.
Modifications for Receptor Subtype Selectivity
Achieving selectivity for a specific receptor subtype is a major goal in drug design to minimize off-target effects. For arylpiperazine derivatives, modifications at various positions of the molecule can significantly impact their selectivity profile.
The nature of the aryl group is a key determinant of selectivity. For instance, in the search for selective dopamine D3 receptor ligands, modifications to the aromatic ring linked to the N-1 of the piperazine ring led to the identification of 2,3-dichlorophenyl derivatives with improved D3 affinity. nih.govmdpi.com Elongating the alkyl chain connecting the piperazine ring to another molecular fragment has also been shown to improve D3 receptor affinity while decreasing D4 affinity. nih.govmdpi.com
The terminal fragment attached to the piperazine linker is another area for modification to enhance selectivity. In a study of long-chain arylpiperazines, the nature of the terminal fragment was found to be a key factor in achieving selectivity for different serotonin receptor subtypes. nih.gov For example, specific terminal fragments can be chosen to favor antagonism or agonism at different receptors.
The combination of modifications to the aryl group, the linker, and the terminal fragment allows for the fine-tuning of the pharmacological profile to achieve the desired receptor subtype selectivity.
Impact of Chiral Resolution and Enantiomeric Configuration on Potency
Chirality plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is often a critical step in drug development as enantiomers can exhibit different pharmacological activities, potencies, and toxicities. nih.govlibretexts.orglumenlearning.com
For many arylpiperazine derivatives, the introduction of a chiral center can lead to enantiomers with distinct biological profiles. While this compound itself is not chiral, many of its more complex analogs are. The resolution of these racemic mixtures is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, followed by separation through crystallization. libretexts.org
The enantiomeric configuration can have a profound impact on potency. For instance, in a series of bis-piperazine antagonists for the melanocortin-4 receptor, the (-)-enantiomer of one compound exhibited the highest affinity for the receptor. nih.gov This highlights that the specific three-dimensional arrangement of atoms in one enantiomer allows for a more favorable interaction with the receptor's binding site compared to its mirror image. Therefore, for chiral analogs of this compound, determining the activity of individual enantiomers is crucial for optimizing their therapeutic potential.
Application of Computational Docking and Molecular Modeling in Design
Computational techniques such as docking and molecular modeling have become indispensable tools in the design and optimization of arylpiperazine derivatives. nih.gov These methods provide valuable insights into the potential binding modes of ligands within their receptor targets, helping to rationalize structure-activity relationships and guide the synthesis of new, more potent, and selective compounds.
Molecular docking studies have been used to predict the binding orientation of arylpiperazine ligands in the active sites of various receptors, including serotonin and dopamine receptors. nih.gov These studies often reveal key interactions, such as the aforementioned salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue, as well as edge-to-face pi-pi stacking interactions between the aryl ring of the ligand and aromatic residues in the receptor. nih.gov For example, in a study of 5-HT1A receptor agonists, computer simulations predicted that the ligand binds to specific residues in transmembrane helices 3, 5, and 6. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies further enhance the drug design process by correlating the chemical structures of a series of compounds with their biological activities. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can generate maps that indicate where steric bulk or electrostatic charge is favored or disfavored for optimal receptor binding, providing a detailed roadmap for structural modifications. acs.org
Systematic Comparison of Halogenated Analogues for Electronic Contributions
The nature of the halogen substituent on the phenyl ring of arylpiperazines significantly influences their electronic properties and, consequently, their receptor binding affinities. A systematic comparison of different halogenated analogues provides insights into the electronic contributions to ligand-receptor interactions.
Studies on the effects of aromatic fluorine substitution on halogen bonding have shown that increasing the number of fluorine atoms can dramatically increase the strength of halogen bonds. researchgate.net This is due to the high electronegativity of fluorine, which increases the positive electrostatic potential (σ-hole) on the halogen atom, enhancing its ability to act as a halogen bond donor. researchgate.net
In the context of arylpiperazine receptor ligands, the type and position of the halogen can fine-tune the binding affinity. For instance, in a series of coumarin-piperazine derivatives, compounds with a 3-bromo or a 2-chloro substituent on the phenyl ring displayed high affinity for the 5-HT1A receptor. semanticscholar.orgnih.gov In another study on dopamine D3 receptor ligands, a 2,3-dichlorophenyl substitution was found to be favorable for affinity. nih.govmdpi.com These findings suggest that both the electronic nature and the position of the halogen are critical for optimizing receptor interactions. The iodine atom in this compound, being a large and polarizable halogen, can also participate in significant halogen bonding interactions within the receptor binding site.
Advanced Research Methodologies and Future Directions
Optimization of In Vitro Assay Development
The development of robust and optimized in vitro assays is fundamental to characterizing the biological activity of compounds like 1-(4-Iodophenyl)-4-methylpiperazine. For piperazine (B1678402) derivatives, a variety of assays are employed depending on the therapeutic target. For instance, in the development of piperazine-based inhibitors for enzymes like the SARS-CoV-2 main protease, Fluorescence Resonance Energy Transfer (FRET) assays are commonly utilized to measure inhibitory activity. acs.org Optimization of such assays involves fine-tuning parameters like substrate and enzyme concentrations, buffer conditions, and incubation times to ensure sensitivity and reproducibility.
For piperazine compounds targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors, radioligand binding assays are a gold standard. tandfonline.com These assays measure the affinity of a compound for its receptor by competing with a radiolabeled ligand. Optimization here would focus on selecting the appropriate radioligand, determining the optimal membrane protein concentration, and defining non-specific binding to achieve a clear signal-to-noise ratio. Functional assays, such as those measuring downstream signaling events (e.g., cAMP accumulation or calcium mobilization), are also critical and require careful cell line selection and validation. unina.it
A key aspect of assay development for piperazine compounds is ensuring specificity. This often involves counter-screening against a panel of related receptors or enzymes to identify off-target effects. For analytical purposes, methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be developed and validated to quantify trace amounts of piperazine derivatives, which is crucial for quality control and metabolic studies. researchgate.net
Integration of Advanced Imaging Modalities (e.g., PET-MRI)
The presence of an iodine atom in this compound makes it a prime candidate for development as a radiotracer for nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The radioiodination of phenylpiperazine structures has been explored for brain imaging applications. nih.gov The integration of PET with Magnetic Resonance Imaging (PET-MRI) offers a powerful, multimodal approach by combining the high sensitivity of PET for molecular processes with the excellent soft-tissue contrast and anatomical detail of MRI.
For a potential radiolabeled version of this compound, PET-MRI could provide comprehensive data in preclinical studies. PET would allow for the visualization and quantification of the tracer's distribution and target engagement in real-time, while simultaneous MRI could offer anatomical context and information on tissue properties, such as blood-brain barrier integrity or tumor morphology. This integrated approach is particularly valuable in neuroscience research and oncology, where understanding both molecular and anatomical changes is crucial. nih.gov The development of such integrated imaging protocols would require careful co-registration of the PET and MRI data and the development of kinetic models to accurately quantify biological parameters.
Methodological Approaches for Resolving Discrepancies in Biological Data
Discrepancies in biological data can arise from various sources, including inter-assay variability, differences in experimental conditions, and the use of different biological systems (e.g., cell lines, animal models). For a compound like this compound, a systematic approach is necessary to resolve such inconsistencies.
One key strategy is the implementation of standardized operating procedures (SOPs) for all in vitro and in vivo experiments. This includes detailed documentation of all reagents, cell line authentication, and precise experimental parameters. Furthermore, conducting orthogonal assays that measure the same biological endpoint through different mechanisms can help validate initial findings. For example, if a compound shows activity in a cell-based assay, confirming this activity in a cell-free biochemical assay can increase confidence in the results.
When discrepancies arise between in vitro and in vivo data, it is often necessary to investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. Poor bioavailability, rapid metabolism, or off-target effects in a whole organism can lead to a lack of efficacy in vivo despite potent in vitro activity. A thorough investigation of these properties can help to explain and resolve such discrepancies.
Development of High-Throughput Screening Platforms for Related Compounds
High-throughput screening (HTS) is a critical tool for discovering novel and potent drug candidates from large compound libraries. For the discovery of new bioactive piperazine derivatives, HTS platforms are essential. These platforms are typically based on the miniaturization and automation of the in vitro assays described in section 7.1.
For example, a FRET-based assay for an enzyme target can be adapted to a 384-well or 1536-well plate format, allowing for the rapid screening of thousands of compounds. Similarly, cell-based assays using fluorescent or luminescent readouts are well-suited for HTS. The development of an HTS platform for compounds related to this compound would involve the optimization of the assay for robustness and a high signal-to-background ratio, as well as the implementation of robotic liquid handling and data analysis pipelines.
The data generated from HTS campaigns can be used to build structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.
Synergistic Application of Computational and Experimental Approaches
The integration of computational and experimental methods can significantly accelerate the drug discovery and development process for compounds like this compound. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity and biological activity of novel piperazine derivatives before they are synthesized. tandfonline.commdpi.com
Molecular docking studies can provide insights into the binding mode of a compound at its target protein, helping to rationalize observed SAR and guide the design of new analogs with improved properties. mdpi.com QSAR models, built on data from HTS campaigns, can predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts.
These in silico predictions must be validated through experimental testing. The synergistic cycle of computational design, chemical synthesis, and biological evaluation allows for a more rational and efficient exploration of chemical space, ultimately leading to the identification of superior drug candidates.
Translational Research Perspectives and Clinical Relevance
Bridging Preclinical Findings to Potential Clinical Applications
Translational research aims to bridge the gap between preclinical discoveries and their application in human patients. For a compound like this compound, this involves a clear strategy for moving from the laboratory to the clinic.
A crucial first step is the comprehensive preclinical evaluation of the compound in relevant animal models of disease. grantome.com This includes demonstrating efficacy, establishing a dose-response relationship, and assessing the safety profile. For a potential PET imaging agent, this would involve imaging studies in animal models to demonstrate target engagement and the ability to detect disease-related changes. youtube.com
The development of a robust biomarker strategy is also essential. Biomarkers can be used to monitor the therapeutic response to a drug or to identify patient populations that are most likely to benefit. For an imaging agent, the PET signal itself can serve as a biomarker of target expression or function.
Ultimately, the goal of translational research is to design and conduct well-controlled clinical trials to evaluate the safety and efficacy of the new compound in humans. The preclinical data package is a critical component of the Investigational New Drug (IND) application that must be submitted to regulatory agencies before clinical trials can begin.
Development of Biomarkers for Neurological Conditions
The phenylpiperazine scaffold is a foundational structure in the development of targeted molecules for central nervous system (CNS) research, particularly for creating biomarkers used in the study of various neurological conditions. The compound this compound serves as a significant precursor and structural template for designing radioligands for Positron Emission Tomography (PET), a powerful in-vivo imaging technique that allows for the visualization and quantification of neurochemical pathways.
The development of such biomarkers is critical for understanding the pathophysiology of a range of disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric conditions such as schizophrenia. nih.govmdanderson.org These conditions are often characterized by changes in the density and function of specific neurotransmitter receptors, such as dopamine (B1211576) and serotonin receptors. mdanderson.orgnih.gov PET imaging, using radiolabeled molecules that can bind to these specific targets, provides invaluable insights for early diagnosis and monitoring disease progression. nih.gov
The structure of this compound is particularly amenable to modifications required for a successful PET radioligand. The iodophenyl group can be a site for introducing a positron-emitting radionuclide, such as Iodine-124 or, more commonly, the entire moiety can be replaced or modified to incorporate isotopes like Carbon-11 or Fluorine-18. iaea.org The methylpiperazine group often plays a crucial role in the molecule's affinity and selectivity for specific receptor subtypes.
Research in this area focuses on synthesizing derivatives of the parent compound and evaluating their binding affinity and selectivity for CNS targets. For instance, modifications of the arylpiperazine structure have led to the development of potent and selective ligands for dopamine D3 and D4 receptors, which are implicated in schizophrenia. nih.govnih.gov Similarly, other derivatives have been explored for their potential to image serotonin receptors, which are involved in depression and anxiety disorders.
The ultimate goal is to create a biomarker that not only binds with high affinity and selectivity to its target but also possesses the ability to cross the blood-brain barrier and has appropriate pharmacokinetic properties for clear imaging. The development process involves extensive in-vitro and in-vivo studies to characterize these properties. While this compound itself may not be the final imaging agent, its structural motifs are integral to the design and synthesis of the next generation of neurological biomarkers.
Detailed Research Findings
Research into arylpiperazine derivatives has yielded several promising candidates for PET imaging. For example, a study on N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide and N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide identified them as potential PET candidates due to their high affinity for the D3 receptor and properties suitable for Carbon-11 labeling. nih.gov These complex molecules, while several steps removed from this compound, highlight the evolution of drug design from a simpler scaffold.
Another area of investigation involves the synthesis of radiolabeled compounds for imaging the neurokinin-1 (NK1) receptor. In one study, 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[(11)C]methyl-piperazine was synthesized and evaluated. nih.gov Although this particular tracer showed non-specific binding in the rat brain, the research demonstrates the methodological approach of modifying a piperazine-containing structure to develop new PET agents. nih.gov
The following table summarizes the binding affinities of some selected arylpiperazine derivatives for dopamine receptors, illustrating the structure-activity relationships that guide the development of new biomarkers.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | Dopamine D3 | 0.13 - 4.97 |
| 2-methoxyphenyl derivative of PB12 | Dopamine D3 | 145 |
| 2,3-dichlorophenyl derivative of PB12 | Dopamine D3 | 31 |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Iodophenyl)-4-methylpiperazine, and how can reaction yields be maximized?
Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, 1-(4-Bromophenyl)-4-methylpiperazine (a structural analog) is synthesized via Buchwald-Hartwig amination or Ullmann coupling, with yields influenced by catalyst choice (e.g., Pd/Cu), solvent polarity, and temperature . To optimize yields:
- Use high-purity aryl halides (e.g., 4-iodoaniline) and piperazine precursors.
- Employ Pd(OAc)₂/Xantphos catalytic systems for efficient cross-coupling .
- Monitor reaction progress via TLC (Rf values: 0.39–0.44 in ethyl acetate/hexane) and purify via column chromatography .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy: Compare and NMR shifts with analogs (e.g., 4-hydroxyphenylpiperazine derivatives show aromatic protons at δ 6.7–7.2 ppm and piperazine carbons at δ 45–55 ppm) .
- Elemental Analysis: Verify calculated vs. experimental C, H, N values (e.g., deviations < 0.3% indicate high purity) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 317 for C₁₁H₁₄IN₂) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported biological activities of piperazine derivatives?
Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Structural Variations: Subtle changes (e.g., 4-iodo vs. 4-bromo substituents) alter electron density and binding affinity. Compare analogs like 1-(4-Chlorophenyl)piperazine (antiarrhythmic activity) and 1-(4-Nitrophenyl)piperazine (antimicrobial properties) .
- Assay Conditions: Standardize protocols (e.g., MIC testing pH, bacterial strain selection) to minimize variability .
- Computational Modeling: Use docking studies to predict interactions with targets (e.g., dopamine D3 receptors for neuroactive derivatives) .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for targeted applications?
Methodological Answer: SAR studies for piperazine derivatives highlight:
- Substituent Effects: Electron-withdrawing groups (e.g., -I, -NO₂) enhance antimicrobial activity by increasing electrophilicity, while bulky groups reduce CNS penetration .
- Piperazine Conformation: N-Methylation (as in 4-methylpiperazine) improves metabolic stability compared to unsubstituted analogs .
- Hybrid Scaffolds: Coupling with sulfonamide or benzamide groups (e.g., 4-sulfamoylphenyl derivatives) can target carbonic anhydrases or dopamine receptors .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
Methodological Answer:
- Receptor Binding Assays: Screen for affinity at dopamine (D2/D3), serotonin (5-HT1A), or σ receptors using radioligands (e.g., -spiperone) .
- Functional Assays: Measure cAMP modulation in HEK-293 cells transfected with target receptors .
- Cytotoxicity Profiling: Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .
Q. How should researchers address solubility and bioavailability challenges during formulation studies?
Methodological Answer:
- Salt Formation: Convert to hydrochloride salts (e.g., 4-methylpiperazine dihydrochloride analogs) to enhance aqueous solubility .
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetylated phenols) for sustained release .
- Nanocarrier Systems: Use liposomes or PLGA nanoparticles to improve blood-brain barrier penetration for CNS targets .
Safety & Regulatory Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods due to potential iodine vapor release .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
